Glucosibarin potassium salt

Description

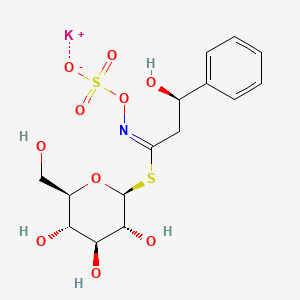

Glucosibarin potassium salt (CAS RN: 144491-25-8) is a sulfur-containing aliphatic glucosinolate derived from plants, notably observed in Arabidopsis species under specific conditions . Its systematic name, b-D-Glucopyranose, 1-thio-, 1-[(bR)-b-hydroxy-N-(sulfooxy)benzenepropanimidate], potassium salt (1:1), reflects a complex structure featuring a thio-glucopyranose backbone linked to a hydroxy-sulfooxybenzenepropanimidate moiety . As a glucosinolate, it plays roles in plant defense mechanisms and is modulated by environmental stressors such as salinity . Its potassium salt form enhances stability and solubility, making it suitable for phytochemical research .

Propriétés

IUPAC Name |

potassium;[(E)-[(3R)-3-hydroxy-3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10S2.K/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8;/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t9-,10-,12-,13+,14-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIGKNKFEZIHMP-GISRYHLLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20KNO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glucosibarin potassium salt involves the extraction of glucosinolates from plant sources, followed by purification processes. One common method is the reversed-phase high-performance liquid chromatography (HPLC) technique, which is used to separate and purify glucosinolates from plant extracts . The samples are typically extracted with methanol, and the extracts are cleaned on an activated Florisil column. A mobile phase gradient prepared from methanol and ammonium acetate at pH 5.0 enables baseline separation of the glucosinolates .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from cruciferous plants, followed by purification using advanced chromatographic techniques. The production process ensures high purity and consistency, making the compound suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Glucosibarin potassium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, which is present in the seeds and tissues of cruciferous plants . This reaction produces isothiocyanates, thiocyanates, nitriles, and thiones, depending on the pH, temperature, metal ions, protein cofactors, and the R group .

Common Reagents and Conditions

Hydrolysis: Catalyzed by myrosinase, producing isothiocyanates and other products.

Oxidation: Involves oxidizing agents such as hydrogen peroxide.

Substitution: Reactions with nucleophiles to form various derivatives.

Major Products Formed

Isothiocyanates: Known for their potential health benefits, including anti-cancer properties.

Thiocyanates: Formed under specific conditions and have various industrial applications.

Nitriles and Thiones: Produced under different reaction conditions and have distinct chemical properties.

Applications De Recherche Scientifique

Glucosibarin potassium salt has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glucosinolates in plant extracts.

Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.

Medicine: Investigated for its potential health benefits, including anti-cancer properties due to the production of isothiocyanates during hydrolysis.

Industry: Utilized in the food and beverage industry for its flavor and potential health benefits.

Mécanisme D'action

The mechanism of action of glucosibarin potassium salt involves its hydrolysis by the enzyme myrosinase, leading to the production of bioactive compounds such as isothiocyanates. These compounds interact with various molecular targets and pathways, including the activation of hepatic enzymes that detoxify carcinogens and the inhibition of cancer cell proliferation . The specific molecular targets and pathways involved in these effects are still under investigation.

Comparaison Avec Des Composés Similaires

Structural and Molecular Differences

Glucosibarin potassium salt belongs to the aliphatic glucosinolate subclass, distinguished by side-chain length and functional groups. Below is a comparative analysis with key analogues:

Key Observations :

- Chain Length: Glucosibarin and Glucoalyssin are long-chain glucosinolates, while Gluconapin is short-chain. Chain length influences bioavailability and enzymatic hydrolysis patterns .

- Functional Groups : Glucomoringin’s larger substituents may enhance interactions with enzymes or receptors compared to Glucosibarin .

Genotypic and Environmental Responses

- Presence in Genotypes: Glucosibarin and other long-chain aliphatic glucosinolates are absent in Arabidopsis myb28 mutants but present in wild-type (WT) plants, highlighting genetic regulation of biosynthesis .

- Salinity Stress: Under salinity, aliphatic glucosinolates like Glucosibarin increase ~2-fold in WT plants, suggesting a stress-adaptive role. Similar trends occur in mutants, but indolic glucosinolates dominate in myb28myb29 genotypes .

Q & A

Q. What are the best practices for synthesizing this compound with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., pH, temperature) to stabilize the sulfated intermediate. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization in aqueous ethanol. Validate purity using differential scanning calorimetry (DSC) to confirm melting points and absence of byproducts .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Conduct a systematic review to assess experimental variables (e.g., cell lines, dosage ranges). Validate findings using orthogonal assays: compare in vitro enzyme inhibition data with in vivo models (e.g., rodent studies). Perform dose-response analyses to identify non-linear effects and use meta-regression to account for confounding factors like solvent choice .

Q. How does the stability of this compound vary under different storage conditions, and how should this inform experimental design?

- Methodological Answer : Perform accelerated stability studies by storing samples at 25°C, 40°C, and 60°C with varying humidity. Monitor degradation via HPLC every 30 days. Data from potassium salt thermal studies suggest higher temperatures (>40°C) accelerate hydrolysis of the sulfated ester group; thus, recommend lyophilized storage at -20°C for long-term stability .

Q. What in silico methods can predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to sulfotransferase enzymes, focusing on the potassium ion’s role in stabilizing ligand-receptor interactions. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding free energy (ΔG). Cross-reference results with QSAR models trained on structurally related thioglucosides .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.